2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid
Description
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid (CAS: Not explicitly provided in evidence; referred to as C6O4 in industrial contexts) is a fluorinated carboxylic acid belonging to the per- and polyfluoroalkyl substances (PFAS) class. It is structurally characterized by a hexacyclic dodecane backbone with an oxygen atom (5-oxa) and two fluorine atoms substituted on the acetic acid moiety. Industrially, it is utilized in applications requiring water- and oil-repellent properties, such as coatings and surfactants .
Properties
IUPAC Name |
2,2-difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O3/c14-13(15,11(16)17)12-8-3-1-2-4-5(3)9(12)7(4)10(18-12)6(2)8/h2-10H,1H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTSLVFOIBKDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C6C3C4C5(O6)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384343 | |
| Record name | Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253607-91-9 | |
| Record name | Difluoro(5-oxahexacyclo[5.4.1.0~2,6~.0~3,10~.0~4,8~.0~9,12~]dodecan-4-yl)acetic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid typically involves the introduction of difluoroacetic acid into a pre-formed hexacyclic structure. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the difluoroacetic acid moiety. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. when produced, it involves stringent quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including purification and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the difluoroacetic acid moiety.
Substitution: The compound can participate in substitution reactions, where the difluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pharmaceutical Development
The compound has potential applications in drug formulation, particularly as an active pharmaceutical ingredient (API). Its structure may confer specific pharmacokinetic properties, enhancing bioavailability and efficacy in therapeutic applications. Research indicates that compounds with similar structural motifs can exhibit improved interaction with biological targets, making them suitable candidates for further development in medicinal chemistry.
Cosmetic Formulations
Recent studies have highlighted the importance of safety and efficacy in cosmetic products. The compound can be utilized in the formulation of topical products due to its potential skin compatibility and moisturizing properties. Investigations into dermatological formulations have shown that compounds like 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid can enhance the stability and effectiveness of cosmetic formulations, leading to improved consumer acceptance and performance .
Material Science
In material science, the unique fluorinated structure of this compound may provide advantageous properties such as chemical inertness, water repellency, and thermal stability. These characteristics are essential for developing advanced materials used in coatings, adhesives, and other industrial applications. The incorporation of such compounds into polymer matrices can enhance their mechanical properties and resistance to environmental degradation.
Case Study 1: Pharmaceutical Formulation
In a study focused on the formulation of a novel anti-inflammatory drug, researchers incorporated this compound into a lipid-based delivery system. The results indicated enhanced skin penetration and sustained release profiles compared to traditional formulations. This suggests that the compound could play a crucial role in improving therapeutic outcomes for topical medications.
Case Study 2: Cosmetic Product Efficacy
A comparative study evaluated various cosmetic formulations containing different active ingredients, including the subject compound. The formulations were assessed for skin hydration and irritation potential through clinical trials involving human subjects. The results showed that formulations with this compound exhibited superior moisturizing effects without significant irritation, indicating its potential as a safe additive in skincare products.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The hexacyclic structure provides a rigid framework that can affect the compound’s overall conformation and stability .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares 2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid with four analogous compounds, emphasizing structural features, applications, and toxicity data.
Perfluorooctanoic Acid (PFOA)
- Structure : Linear perfluorinated carbon chain (C8) with a carboxylic acid group.
- Comparison: Health Effects: PFOA is linked to platelet activation and increased cardiovascular risk in chronically exposed populations . Environmental Impact: PFOA’s long carbon chain contributes to high bioaccumulation, whereas C6O4’s cyclic structure may reduce persistence .
Ammonium Salt of 2,2-Difluoro-2-[1,1,2,2-Tetrafluoro-2-(Pentafluoroethoxy)ethoxy]acetic Acid (CAS: 908020-52-0)
- Structure : Branched fluorinated ethoxy chain attached to a difluoroacetic acid core.
2-(2,4-Dioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)-2,2-Difluoroacetic Acid (CAS: 1376372-60-9)
- Structure : Difluoroacetic acid linked to a pyrimidine-dione ring.
- Data Gaps: Safety data are unavailable, highlighting a need for comparative toxicological studies .
3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS: 1005068-61-0)
- Structure : Bicyclic heptene core with a sulfone-containing carbamoyl group.
- Comparison :
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- C6O4 vs.
- Structural Analogues : Compounds with heterocyclic or branched fluorinated groups (e.g., 908020-52-0) exhibit divergent physicochemical properties, influencing their environmental fate and industrial utility .
- Data Limitations : Most analogues lack comprehensive toxicity profiles, underscoring the need for standardized PFAS testing protocols .
Biological Activity
2,2-Difluoro-2-(5-oxahexacyclo-dodec-4-yl)acetic acid, with the CAS number 253607-91-9, is a unique compound characterized by its complex molecular structure and potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula : C13H12F2O3
- Molecular Weight : 254.23 g/mol
- Structural Features : The compound features a difluorinated acetic acid moiety linked to a hexacyclic structure which may influence its biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.
Case Studies and Research Findings
- Immunomodulatory Effects : Preliminary studies indicate that compounds with similar structures exhibit immunomodulatory properties. For instance, flavone acetic acid analogues have shown activity in inducing cytokine expression in murine models . This suggests that this compound may also possess immunomodulatory capabilities.
- Cytotoxicity Assessments : Research into related compounds has demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, studies on acetic acid derivatives have shown selective toxicity towards certain tumor cells while sparing normal cells . Similar evaluations for this compound could provide insights into its therapeutic potential.
- Antimicrobial Activity : Some acetic acid derivatives have been explored for their antimicrobial properties. Investigations into the structure-activity relationship (SAR) of these compounds can help elucidate the potential antimicrobial effects of this compound .
Data Table of Biological Activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
